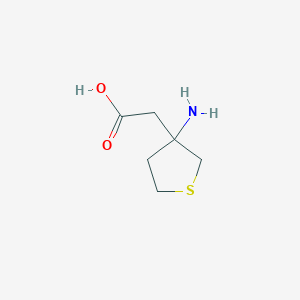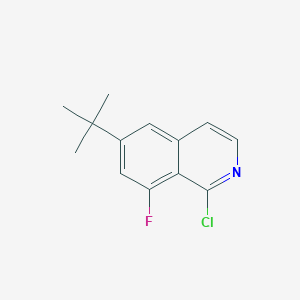
6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of tert-butyl, chloro, and fluoro substituents on the isoquinoline ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes.
Introduction of Substituents: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride. The chloro and fluoro substituents can be introduced through halogenation reactions using reagents like thionyl chloride and fluorine gas or other fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity while minimizing the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The isoquinoline core can undergo oxidation to form N-oxides or reduction to form dihydroisoquinolines.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products
Substitution Products: Derivatives with different nucleophiles replacing the chloro or fluoro groups.
Oxidation Products: Isoquinoline N-oxides.
Reduction Products: Dihydroisoquinolines.
Coupling Products: Biaryl derivatives.
Applications De Recherche Scientifique
6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the tert-butyl, chloro, and fluoro groups can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Tert-butyl)-1-chloroisoquinoline: Lacks the fluoro substituent.
6-(Tert-butyl)-8-fluoroisoquinoline: Lacks the chloro substituent.
1-Chloro-8-fluoroisoquinoline: Lacks the tert-butyl substituent.
Uniqueness
6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline is unique due to the combined presence of tert-butyl, chloro, and fluoro groups on the isoquinoline ring. This combination imparts distinct chemical reactivity and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H13ClFN |
|---|---|
Poids moléculaire |
237.70 g/mol |
Nom IUPAC |
6-tert-butyl-1-chloro-8-fluoroisoquinoline |
InChI |
InChI=1S/C13H13ClFN/c1-13(2,3)9-6-8-4-5-16-12(14)11(8)10(15)7-9/h4-7H,1-3H3 |
Clé InChI |
KTXZSDLBFMWFLU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C2C(=C1)C=CN=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


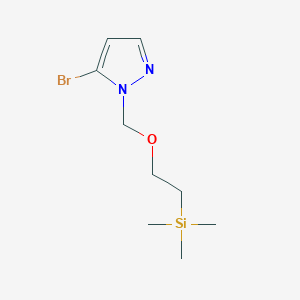
![3-[(Benzyloxy)methyl]piperidine](/img/structure/B13030971.png)

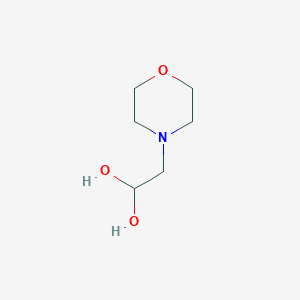
![9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-13-carbonitrile](/img/structure/B13030991.png)

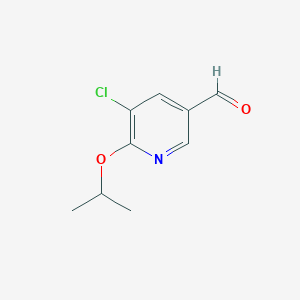
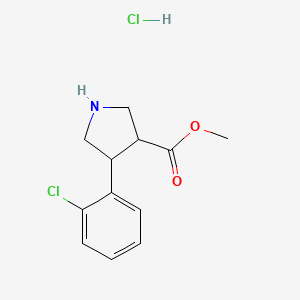

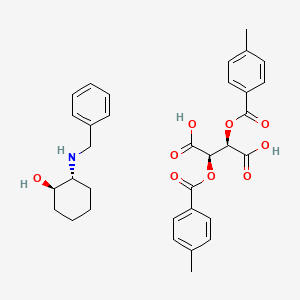
![2-Chloro-7-methyl-7h-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13031015.png)

